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Cat. No.: B611385 Get Quote

Technical Support Center: TL02-59 Kinase
Assays
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers using TL02-59 in kinase assays. The information addresses

potential off-target effects and provides clarity on experimental observations.

Frequently Asked Questions (FAQs)
Q1: What is the primary kinase target of TL02-59?

TL02-59 is a highly potent and selective inhibitor of the myeloid Src-family kinase, Fgr. In vitro

kinase assays have demonstrated picomolar potency against Fgr.[1][2][3][4][5]

Q2: Are there known off-target effects of TL02-59 on other kinases?

Yes, while TL02-59 is highly selective for Fgr, it has shown activity against other kinases,

particularly within the Src family. The most significant off-target activities are against Lyn and

Hck.[3][5][6] It also shows inhibitory activity against Fes, Syk, and Flt3 at higher concentrations.

[1] A kinome-wide scan at a 1 µM concentration identified 23 potential kinase targets out of 456

tested.[1]

Q3: I am observing inhibition of a kinase that is not Fgr in my assay. Could this be an off-target

effect of TL02-59?
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It is possible. Depending on the concentration of TL02-59 used and the specific kinase, the

observed inhibition could be an off-target effect. Refer to the table below for a summary of

known off-target activities. If your kinase of interest is not listed, it is advisable to perform a

dose-response experiment to determine the IC50 of TL02-59 against that specific kinase to

confirm if it is a relevant off-target.

Q4: How does the off-target profile of TL02-59 affect its use in cell-based assays?

In cellular contexts, such as AML cell lines, the potent inhibition of Fgr is a primary mechanism

of action.[1] However, the off-target effects on other kinases like Lyn and Hck, which are also

implicated in AML signaling, may contribute to the overall cellular phenotype observed.[2][7]

Researchers should consider the expression levels of these off-target kinases in their specific

cellular model.

Q5: Where can I find a detailed protocol for a kinase assay with TL02-59?

While a highly detailed, step-by-step protocol for the specific assays used to characterize

TL02-59 is not fully available in the public domain, the in vitro kinase assays were performed

using the Z'LYTE™ assay platform with the ATP concentration set to the Kₘ value for each

respective kinase.[1] A general protocol for an in vitro Src family kinase assay is provided in the

"Experimental Protocols" section below.

Data Presentation: TL02-59 Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of TL02-59 against its primary

target and key off-target kinases.
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Kinase Target Family IC50 (nM) Notes

Fgr Src Family 0.03
Primary Target.[1][3]

[4][5][6]

Lyn Src Family 0.10
Significant off-target.

[1][3][5][6]

Hck Src Family 160 Off-target.[1][3][5][6]

Fes Fes Family 150 - 400
Off-target at higher

concentrations.

Syk Syk Family 150 - 400
Off-target at higher

concentrations.

Flt3 (WT and ITD)
Receptor Tyrosine

Kinase
150 - 400

Off-target at higher

concentrations.[1]
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Issue Potential Cause Recommended Action

Unexpectedly high inhibition of

a non-target kinase.

1. The kinase may be a

previously uncharacterized off-

target of TL02-59. 2. High

concentration of TL02-59 used

in the assay.

1. Perform a dose-response

experiment to determine the

IC50 value for your kinase of

interest. 2. Titrate TL02-59 to a

concentration that is selective

for Fgr, if desired for your

experimental goals.

Variability in IC50 values

between experiments.

1. Inconsistent assay

conditions (e.g., ATP

concentration, incubation

time). 2. Degradation of TL02-

59.

1. Ensure consistent

experimental parameters,

especially the ATP

concentration relative to its Kₘ

for the kinase. 2. Prepare fresh

stock solutions of TL02-59 in a

suitable solvent like DMSO

and store them properly.

No inhibition observed where

expected.

1. Inactive kinase enzyme. 2.

Incorrect assay setup. 3. TL02-

59 degradation.

1. Verify the activity of your

kinase with a known inhibitor

or by autophosphorylation

assay. 2. Double-check all

reagent concentrations and the

assay protocol. 3. Use a fresh

aliquot of TL02-59.

Experimental Protocols
General Protocol for an In Vitro Src Family Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of TL02-59
against Src family kinases. Specific conditions may need to be optimized for individual kinases.

Materials:

Recombinant active Src family kinase (e.g., Fgr, Lyn, Hck)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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ATP solution

Peptide substrate (specific for the kinase of interest)

TL02-59 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

Microplate reader

Procedure:

Prepare Kinase Solution: Dilute the recombinant kinase in kinase buffer to the desired

concentration.

Prepare TL02-59 Dilutions: Perform a serial dilution of the TL02-59 stock solution in kinase

buffer to achieve a range of desired concentrations for the dose-response curve.

Kinase Reaction:

Add the kinase solution to the wells of a microplate.

Add the diluted TL02-59 or vehicle (DMSO) to the respective wells.

Incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP

concentration should ideally be at the Kₘ for the specific kinase.

Incubate for the desired period (e.g., 30-60 minutes) at a controlled temperature (e.g.,

30°C).

Detection:

Stop the kinase reaction and detect the amount of ADP produced using a detection

reagent like ADP-Glo™, following the manufacturer's instructions.

Data Analysis:
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Measure the luminescence using a microplate reader.

Plot the luminescence signal against the logarithm of the TL02-59 concentration.

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).
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Caption: Kinase selectivity profile of TL02-59.
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Caption: Troubleshooting workflow for unexpected kinase inhibition.
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Caption: Simplified signaling of Fgr, Lyn, and Hck in AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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